Tebufenozide

Beschreibung

This compound is an insecticide that acts as a molting hormone. It is an agonist of ecdysone that causes premature molting in larvae. It is primarily used against caterpillar pests.

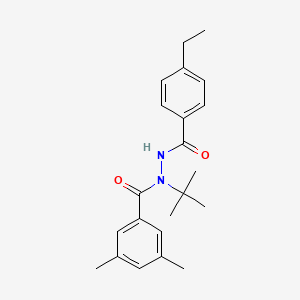

structure given in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-tert-butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-7-17-8-10-18(11-9-17)20(25)23-24(22(4,5)6)21(26)19-13-15(2)12-16(3)14-19/h8-14H,7H2,1-6H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPNKSZPJQQLRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NN(C(=O)C2=CC(=CC(=C2)C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4034948 | |

| Record name | Tebufenozide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white solid; [HSDB] Off-white powder; [MSDSonline] | |

| Record name | Tebufenozide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7305 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble in organic solvents, In water, 0.83 mg/l @ 25 °C | |

| Record name | TEBUFENOZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.03 (20 °C, pycrometer method) | |

| Record name | TEBUFENOZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000002 [mmHg], 2.25X10-8 mm Hg @ 25 °C | |

| Record name | Tebufenozide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7305 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TEBUFENOZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off-white powder | |

CAS No. |

112410-23-8, 142583-69-5 | |

| Record name | Tebufenozide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112410-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tebufenozide [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112410238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,5-dimethyl-, 1-(1,1-dimethylethyl)-2-(4-ethylbenzoyl)hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142583695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tebufenozide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-tert-butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoic acid, 3,5-dimethyl-, 1-(1,1-dimethylethyl)-2-(4-ethylbenzoyl)hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEBUFENOZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TNN5MI5EKF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TEBUFENOZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

191 °C | |

| Record name | TEBUFENOZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Core Mechanism of Tebufenozide Action in Lepidopteran Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebufenozide, a member of the diacylhydrazine class of insecticides, represents a significant advancement in pest control technology due to its high specificity and novel mode of action. It primarily targets lepidopteran pests, acting as a potent insect growth regulator. This technical guide provides a comprehensive overview of the molecular mechanism of this compound in lepidopteran cells, detailing its interaction with the ecdysone receptor, the subsequent signaling cascade, and the ultimate physiological consequences. This document summarizes key quantitative data, outlines detailed experimental protocols for studying its effects, and provides visual representations of the critical pathways and workflows involved.

Core Mechanism of Action: Ecdysone Agonism

This compound functions as a nonsteroidal ecdysone agonist, mimicking the action of the natural insect molting hormone, 20-hydroxyecdysone (20E).[1][2] Unlike the transient hormonal pulses that regulate normal insect development, this compound's persistence leads to a sustained and untimely activation of the ecdysone-responsive signaling pathway. This disrupts the molting process, causing a premature and incomplete molt, which is ultimately lethal to the lepidopteran larva.[1][3] The insect stops feeding within hours of ingestion and perishes from dehydration and starvation within two to three days.

The primary molecular target of this compound is the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP), the insect ortholog of the vertebrate retinoid X receptor (RXR).[4] Upon binding to the ligand-binding domain of the EcR subunit, this compound induces a conformational change in the receptor complex. This activated EcR/USP heterodimer then binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes, thereby initiating a transcriptional cascade.

A key aspect of this compound's mode of action is its persistent nature. While 20E levels fluctuate during a natural molt, allowing for both the up- and down-regulation of different sets of genes, this compound's stable presence leads to the continuous transactivation of early-response genes without the subsequent expression of genes that are normally activated in the absence of the hormone. This sustained, unbalanced gene expression is a critical factor in the lethal outcome.

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction and effects of this compound in lepidopteran systems.

Table 1: Receptor Binding Affinity of this compound and Related Compounds

| Ligand | Lepidopteran Species | Receptor Complex | Assay Type | Affinity Metric | Value | Reference(s) |

| Ponasterone A | Plutella xylostella | PxGST-EcR/USP dimer | Radioligand Saturation | Kd | 2.3 nM | |

| Ponasterone A | Chilo suppressalis | EcR/USP complex | Radioligand Saturation | Kd | 1.2 nM | |

| This compound | Plutella xylostella | PxGST-EcR/USP dimer | Competitive Binding ([3H]PonA) | IC50 | 48.8 nM |

Table 2: Cytotoxicity of this compound in Lepidopteran Larvae and Cell Lines

| Species/Cell Line | Life Stage/Cell Type | Assay Type | Metric | Value | Reference(s) |

| Anticarsia gemmatalis | Larvae | Bioassay | LC50 | 3.86 mg/mL | |

| Cydia pomonella | Eggs | Dose-Response Bioassay | LC50 | 4.5 to 5.3-fold higher than methoxyfenozide | |

| Choristoneura rosaceana (resistant strain) | Larvae | Bioassay | Resistance Ratio | 12.8 | |

| Spodoptera frugiperda (Sf9 cells) | Ovarian cells | Not specified | IC50 | Not specified, but noted to be more sensitive than CHO cells | |

| Choristoneura fumiferana (pupae) | Pupae (≤ 4 days old) | Topical Application | LD50 (males) | 1.093 - 2.943 % ACI | |

| Choristoneura fumiferana (pupae) | Pupae (≤ 4 days old) | Topical Application | LD50 (females) | 4.225 - 9.357 % ACI |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to investigate the mechanism of action of this compound.

Radioligand Competitive Binding Assay

This assay determines the binding affinity of this compound to the lepidopteran ecdysone receptor.

Objective: To determine the IC50 and subsequently the Ki (inhibitory constant) of this compound for the EcR/USP complex.

Materials:

-

Lepidopteran cell line (e.g., Sf9) or tissue expressing the EcR/USP complex.

-

Radiolabeled ecdysone agonist (e.g., [3H]Ponasterone A).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).

-

Scintillation cocktail.

-

Scintillation counter.

Protocol:

-

Membrane Preparation:

-

Homogenize lepidopteran cells or tissues in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in binding buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand (e.g., [3H]Ponasterone A at a concentration near its Kd), and varying concentrations of unlabeled this compound.

-

Include control wells for total binding (no unlabeled competitor) and non-specific binding (a high concentration of an unlabeled ecdysteroid).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic effects of this compound on lepidopteran cells.

Objective: To determine the LC50 (lethal concentration 50%) of this compound.

Materials:

-

Lepidopteran cell line (e.g., Sf9, CF-203).

-

Complete cell culture medium.

-

This compound stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well microplate.

-

Microplate reader.

Protocol:

-

Cell Seeding:

-

Seed the lepidopteran cells into a 96-well plate at an appropriate density and allow them to attach overnight.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of this compound. Include control wells with medium only (no cells) and wells with cells treated with vehicle (solvent for this compound).

-

Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 3-4 hours at 27°C. Living cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only) from all readings.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the this compound concentration and determine the LC50 value from the dose-response curve.

-

Gene Expression Analysis (Quantitative PCR)

This method quantifies the change in the expression of target genes in response to this compound treatment.

Objective: To measure the fold-change in the expression of ecdysone-responsive genes (e.g., CHR3) following this compound exposure.

Materials:

-

Lepidopteran cell line (e.g., CF-203).

-

This compound.

-

RNA extraction kit.

-

Reverse transcription kit.

-

qPCR master mix (e.g., SYBR Green-based).

-

Gene-specific primers for the target gene (e.g., CHR3) and a stable reference gene (e.g., actin or GAPDH).

-

qPCR instrument.

Protocol:

-

Cell Treatment and RNA Extraction:

-

Treat lepidopteran cells with this compound at a specific concentration and for a defined time period.

-

Harvest the cells and extract total RNA using a commercial kit.

-

Assess the quality and quantity of the extracted RNA.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

-

-

qPCR Reaction:

-

Set up the qPCR reactions in a 96-well plate, including reactions for the target gene and the reference gene for each sample.

-

The reaction mixture typically contains cDNA template, forward and reverse primers, and qPCR master mix.

-

Run the qPCR reaction in a real-time PCR instrument with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes for each sample.

-

Calculate the relative fold-change in gene expression using the ΔΔCt method. This involves normalizing the Ct value of the target gene to the Ct value of the reference gene for both the treated and control samples.

-

Resistance Mechanisms

Resistance to this compound in lepidopteran populations has been documented. One of the primary mechanisms involves an ATP-binding cassette (ABC) transporter, specifically a pleiotropic drug resistance (PDR5) protein. In resistant insects, this transporter actively pumps this compound out of the cells, preventing it from reaching its target, the ecdysone receptor. This exclusion mechanism reduces the intracellular concentration of the insecticide, thereby conferring resistance. Another potential mechanism of resistance is target-site insensitivity, where mutations in the EcR gene can reduce the binding affinity of this compound to its receptor.

Conclusion

This compound's mechanism of action as a highly specific ecdysone agonist provides a targeted and effective means of controlling lepidopteran pests. Its interaction with the EcR/USP heterodimer triggers a lethal, premature molt due to the persistent and unbalanced activation of the ecdysone signaling pathway. The quantitative data on its binding affinity and cytotoxicity, combined with detailed experimental protocols, provide a robust framework for further research and the development of new, sustainable pest management strategies. Understanding the molecular intricacies of its action and the mechanisms of resistance is crucial for the long-term efficacy of this important class of insecticides.

References

Tebufenozide as a Nonsteroidal Ecdysone Agonist: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tebufenozide (N-tert-butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide) is a synthetic, nonsteroidal insecticide belonging to the diacylhydrazine class.[1][2] It is renowned for its highly specific mode of action as an ecdysone agonist, mimicking the natural insect molting hormone, 20-hydroxyecdysone (20E).[1][3] This mechanism grants it high efficacy against a narrow spectrum of insect pests, primarily targeting the larval stages of the order Lepidoptera (moths and butterflies).[4]

Upon ingestion, this compound binds to the ecdysone receptor, initiating a premature and incomplete molting process that is ultimately lethal. This targeted action, coupled with its low toxicity to non-target organisms, led to its recognition with a Presidential Green Chemistry Award. This guide provides an in-depth technical overview of this compound, covering its mechanism of action, physicochemical and toxicological properties, relevant experimental protocols, and its environmental profile.

Chemical Structure:

-

IUPAC Name: N-tert-butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide

-

CAS Number: 112410-23-8

-

Molecular Formula: C₂₂H₂₈N₂O₂

-

Molar Mass: 352.48 g·mol⁻¹

Mechanism of Action: Ecdysone Signaling Pathway

The insect molting process is meticulously regulated by the steroid hormone 20-hydroxyecdysone (20E). 20E exerts its effects by binding to a heterodimeric nuclear receptor complex composed of the Ecdysone Receptor (EcR) and Ultraspiracle (USP) proteins. This ligand-receptor binding event triggers a downstream transcriptional cascade, activating a hierarchy of genes responsible for orchestrating the complex morphological and physiological changes associated with molting.

This compound functions by usurping this natural hormonal pathway. As a potent agonist, it binds to the ligand-binding domain of the EcR protein, effectively mimicking the action of 20E. However, unlike the native hormone which is released in controlled pulses and subsequently cleared, this compound is persistent and binds strongly to the receptor.

This persistent activation of the EcR/USP complex leads to the continuous expression of "early" response genes that initiate apolysis (the separation of the old cuticle). Crucially, it prevents the down-regulation of these genes and the subsequent expression of "late" response genes, which are necessary for the final stages of molting, such as cuticle formation, sclerotization, and ecdysis (shedding of the old cuticle). The result is a precocious, incomplete, and lethal molt, where the larva ceases to feed and becomes trapped within its old cuticle.

Caption: Ecdysone signaling pathway and the intervention point of this compound.

Quantitative Data

The following tables summarize key quantitative data for this compound, providing a reference for its physical, chemical, and toxicological characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | N-tert-butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide | |

| Molecular Formula | C₂₂H₂₈N₂O₂ | |

| Molar Mass | 352.478 g/mol | |

| Physical State | Off-white powder / crystalline solid | , |

| Melting Point | 191 - 191.5 °C | |

| Water Solubility | 0.83 mg/L | |

| Environmental Half-Life (Soil) | Photolytic: 98 days; Field: ~100 days (sandy loam) | , |

| Environmental Half-Life (Water) | Photolytic: 67 days | |

Table 2: Toxicological Profile of this compound

| Test Organism | Endpoint | Value | Reference(s) |

|---|---|---|---|

| Rat (Oral) | LD₅₀ | >5000 mg/kg bw | |

| Rat (Dermal) | LD₅₀ | >5000 mg/kg bw | |

| Rat (Inhalation) | LC₅₀ | >4.3 mg/L | |

| Mouse (Oral) | LD₅₀ | >5000 mg/kg bw | |

| Rat (2-year diet) | NOAEL | 4.8 mg/kg bw/day | |

| Mouse (18-month diet) | NOAEL | 7.8 mg/kg bw/day | |

| Bobwhite Quail (Oral) | LD₅₀ | >2150 mg/kg | |

| Aquatic Invertebrates | LC₅₀ | 0.3 - 3.8 mg/L |

| Fish | LC₅₀ | 2.2 - 6.5 mg/L | |

Table 3: Efficacy Against Target Lepidopteran Pests

| Target Pest Species | Endpoint | Value (Concentration) | Reference(s) |

|---|---|---|---|

| Anticarsia gemmatalis (larvae) | LC₅₀ | 3.86 mg/mL | , |

| Anticarsia gemmatalis (larvae) | LC₉₀ | 12.16 mg/mL | , |

| Cydia pomonella (eggs) | LC₅₀ | Lower than methoxyfenozide |

| Spodoptera littoralis (larvae)| LC₅₀ | 294.70 ppm (2nd instar, analogue) | |

Experimental Protocols

Detailed methodologies are crucial for assessing the activity and efficacy of ecdysone agonists. The following sections outline core experimental protocols.

Reporter Gene Assay for Ecdysone Agonist Activity

This in vitro assay is used to quantify the ability of a compound to activate the EcR/USP receptor complex and initiate gene transcription. It is a common high-throughput screening method.

Principle: Insect or mammalian cells are co-transfected with plasmids expressing the EcR and USP genes. A third "reporter" plasmid is also introduced, containing a reporter gene (e.g., luciferase or β-galactosidase/lacZ) under the control of an ecdysone-responsive element (EcRE). When an ecdysone agonist like this compound is added, it binds to the expressed EcR/USP complex, which then binds to the EcRE and drives the expression of the reporter gene. The resulting signal (light or color change) is proportional to the agonist activity.

Detailed Methodology:

-

Cell Culture: Maintain a suitable cell line (e.g., insect Sf-9, Drosophila S2, or mammalian HEK293T) in the appropriate growth medium.

-

Plasmid Construction: Obtain or construct expression vectors for the target insect's EcR and USP genes. Construct a reporter vector containing multiple copies of an EcRE upstream of a minimal promoter driving a reporter gene (e.g., pGL3-Luciferase).

-

Transfection: Co-transfect the cells with the EcR, USP, and reporter plasmids using a suitable transfection reagent (e.g., lipofectamine). A plasmid expressing a coactivator like Taiman may also be included to enhance sensitivity.

-

Compound Treatment: After 24 hours of incubation to allow for protein expression, replace the medium with fresh medium containing various concentrations of this compound (or other test compounds) dissolved in a solvent like DMSO. Include a positive control (20E) and a negative control (solvent only).

-

Incubation: Incubate the treated cells for another 24-48 hours.

-

Signal Quantification:

-

For Luciferase: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer.

-

For β-galactosidase (lacZ): Lyse the cells and add a substrate like ONPG. Measure the colorimetric change (yellow color) using a spectrophotometer.

-

-

Data Analysis: Normalize the reporter activity to cell viability if necessary. Plot the response against the compound concentration and fit to a dose-response curve to determine the EC₅₀ value (the concentration that elicits 50% of the maximal response).

Caption: Workflow for a typical reporter gene assay to screen for ecdysone agonists.

In Vivo Larval Bioassay

This assay directly evaluates the insecticidal efficacy of this compound on target larvae.

Principle: Larvae of a target species are fed a diet treated with known concentrations of the test compound. Mortality, growth inhibition, and morphological defects are recorded over time to determine lethal concentrations (e.g., LC₅₀).

Detailed Methodology:

-

Insect Rearing: Maintain a healthy, synchronized colony of the target insect (e.g., Anticarsia gemmatalis, Spodoptera littoralis) under controlled conditions (temperature, humidity, photoperiod).

-

Diet Preparation: Prepare a standard artificial diet for the insect species.

-

Compound Application: Dissolve this compound in a suitable solvent (e.g., acetone) to create a stock solution. Make serial dilutions to achieve the desired final concentrations. Incorporate a precise volume of each dilution into the molten artificial diet and mix thoroughly before the diet solidifies. A control diet should be prepared with the solvent alone.

-

Experimental Setup:

-

Dispense the treated and control diets into individual wells of a multi-well plate or small petri dishes.

-

Select larvae of a specific instar (e.g., 2nd or 3rd) and weight.

-

Place one larva into each well/dish.

-

Ensure a sufficient number of replicates (e.g., 30 larvae) for each concentration and the control.

-

-

Incubation: Maintain the larvae under standard rearing conditions for a defined period (e.g., 7-10 days).

-

Data Collection: Record mortality daily. At the end of the experiment, assess sublethal effects such as failed molting, reduced weight gain, or paralysis.

-

Data Analysis: Use probit analysis or logistic regression to calculate the LC₅₀ and LC₉₀ values, which represent the concentrations required to cause 50% and 90% mortality, respectively.

Caption: Workflow for an in vivo dietary bioassay to determine this compound toxicity.

Selectivity, Environmental Fate, and Resistance

Target Selectivity and Non-Target Effects

A key feature of this compound is its high selectivity for lepidopteran insects. Analogs like RH-5849 are effective on dipterans, but this compound itself is poorly active against other insect orders like Diptera and Coleoptera. This selectivity is attributed to differences in the ligand-binding pocket of the ecdysone receptor among different insect orders.

This compound exhibits very low toxicity to vertebrates, including mammals, birds, and fish. It is also considered safe for most non-target and beneficial insects, such as bees and predatory insects like Chrysoperla carnea. Studies on soil invertebrates like earthworms have shown no adverse effects even at concentrations 100 times the expected environmental concentration.

Environmental Fate

This compound is not highly persistent in the environment. Its degradation is influenced by photolysis and microbial action. In field studies, its half-life in sandy loam soil is approximately 100 days. The compound shows low potential to bioaccumulate in organisms.

Mechanisms of Resistance

As with any insecticide, resistance to this compound can develop in target populations. The primary mechanisms identified include:

-

Target Site Modification: Mutations in the EcR gene can alter the binding pocket, reducing the affinity of this compound for its target.

-

Metabolic Resistance: Enhanced activity of metabolic enzymes, such as cytochrome P450 monooxygenases, can lead to faster detoxification of the compound.

-

Reduced Penetration/Increased Efflux: Changes in the insect's cuticle can reduce penetration. More significantly, overexpression of ATP-binding cassette (ABC) transporters can actively pump the insecticide out of the cells, preventing it from reaching its target receptor.

Conclusion

This compound stands as a landmark in the development of selective insecticides. Its mode of action as a potent nonsteroidal agonist of the ecdysone receptor provides highly effective control of key lepidopteran pests while presenting a favorable safety profile for non-target organisms and the environment. Its specificity makes it an invaluable tool for Integrated Pest Management (IPM) programs and a subject of continued interest for fundamental research into insect endocrinology and for the rational design of new insect growth regulators. A thorough understanding of its mechanism, quantitative effects, and potential for resistance is essential for its responsible and sustainable use in both agricultural and research settings.

References

The Discovery and Synthesis of Tebufenozide: A Technical Guide

Introduction

Tebufenozide, a member of the diacylhydrazine class of insecticides, represents a significant advancement in pest control technology. Its discovery marked the advent of a new generation of insecticides with a novel mode of action, specifically targeting lepidopteran pests. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, tailored for researchers, scientists, and professionals in drug development. The development of this compound by Rohm and Haas was recognized with a Presidential Green Chemistry Award in 1998 due to its high selectivity and low environmental impact[1][2][3].

Physicochemical Properties

This compound is a white to off-white crystalline powder.[4] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N-tert-Butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide | [1] |

| CAS Number | 112410-23-8 | |

| Chemical Formula | C22H28N2O2 | |

| Molar Mass | 352.47 g/mol | |

| Melting Point | 191-191.5 °C | |

| Water Solubility | 0.83 mg/L | |

| Log P (octanol-water) | 3.9 | |

| Appearance | White or off-white crystal or powder | |

| Stability | Stable at 94°C for 7 days. Stable to light in pH 7 aqueous solution at 25°C. |

Biological Activity and Insecticidal Spectrum

This compound is a selective insecticide that primarily targets the larvae of lepidopteran species, such as moths and butterflies. It functions as an insect growth regulator by mimicking the action of the natural insect molting hormone, 20-hydroxyecdysone. This leads to a premature and lethal molt in the larvae. The high selectivity of this compound results in minimal adverse effects on non-target organisms, including beneficial insects like bees and beetles, as well as birds and mammals.

| Pest Species | Activity | Reference |

| Spruce budworm (Choristoneura fumiferana) | Effective control | |

| Gypsy moth (Lymantria dispar) | Effective control | |

| Tent caterpillars (Malacosoma spp.) | Effective control | |

| Tussock moths (Orgyia spp.) | Effective control | |

| Cabbage looper (Trichoplusia ni) | Effective control | |

| Cotton bollworm (Helicoverpa armigera) | Effective control | |

| Diamondback moth (Plutella xylostella) | Effective control | |

| Beet armyworm (Spodoptera exigua) | Effective control | |

| Sugarcane borer (Diatraea saccharalis) | Used, but resistance has been observed | |

| Anticarsia gemmatalis | LC50 of 3.86 mg/mL | |

| Spodoptera littoralis | Effective control |

Experimental Protocols: Synthesis of this compound

The commercial synthesis of this compound is a multi-step process involving the formation of a diacylhydrazine structure from key intermediates. A general synthetic route is outlined below.

Step 1: Synthesis of 4-ethylbenzoyl chloride

-

Materials: 4-ethylbenzoic acid, thionyl chloride, and a catalytic amount of N,N-dimethylformamide (DMF).

-

Procedure: 4-ethylbenzoic acid is refluxed with an excess of thionyl chloride in the presence of a catalytic amount of DMF. The reaction mixture is heated until the evolution of hydrogen chloride and sulfur dioxide gases ceases.

-

Work-up: The excess thionyl chloride is removed by distillation under reduced pressure to yield crude 4-ethylbenzoyl chloride, which can be purified by vacuum distillation.

Step 2: Synthesis of 3,5-dimethylbenzoyl chloride

-

Materials: 3,5-dimethylbenzoic acid and thionyl chloride.

-

Procedure: Similar to the synthesis of 4-ethylbenzoyl chloride, 3,5-dimethylbenzoic acid is reacted with thionyl chloride.

-

Work-up: The product is isolated and purified by vacuum distillation.

Step 3: Synthesis of N-tert-butyl-N'-(4-ethylbenzoyl)hydrazine

-

Materials: tert-Butylhydrazine hydrochloride, 4-ethylbenzoyl chloride, and a base (e.g., triethylamine or sodium hydroxide).

-

Procedure: tert-Butylhydrazine hydrochloride is dissolved in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) and cooled in an ice bath. The base is added, followed by the dropwise addition of 4-ethylbenzoyl chloride. The reaction is stirred at room temperature until completion.

-

Work-up: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the product.

Step 4: Synthesis of this compound (N-tert-butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide)

-

Materials: N-tert-butyl-N'-(4-ethylbenzoyl)hydrazine, 3,5-dimethylbenzoyl chloride, and a base (e.g., pyridine or triethylamine).

-

Procedure: N-tert-butyl-N'-(4-ethylbenzoyl)hydrazine is dissolved in a suitable solvent (e.g., toluene or dichloromethane). The base is added, followed by the dropwise addition of 3,5-dimethylbenzoyl chloride at a controlled temperature. The reaction is stirred until completion.

-

Work-up: The reaction mixture is washed with dilute acid, water, and brine. The organic layer is dried, and the solvent is evaporated. The crude product is then purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield pure this compound.

Mode of Action and Signaling Pathway

This compound acts as a nonsteroidal ecdysone agonist. It binds to the ecdysone receptor (EcR), a nuclear hormone receptor, which then forms a heterodimer with the ultraspiracle protein (USP). This complex binds to ecdysone response elements (EcREs) on DNA, leading to the transactivation of genes involved in the molting process. Unlike the natural hormone 20-hydroxyecdysone, this compound is persistent and its presence prevents the down-regulation of genes that are normally expressed in the absence of the hormone. This sustained activation of the ecdysone-responsive genes results in a precocious and incomplete molt, ultimately leading to the death of the insect larva.

Caption: Signaling pathway of this compound as an ecdysone agonist.

Experimental Workflow for this compound Synthesis

The synthesis of this compound follows a logical progression from starting materials to the final purified product. The workflow ensures the efficient and controlled formation of the desired diacylhydrazine structure.

Caption: General experimental workflow for the synthesis of this compound.

References

Tebufenozide: A Technical Guide for Insect Growth Regulation Research

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tebufenozide is a synthetic, nonsteroidal ecdysone agonist that functions as a highly selective insect growth regulator (IGR). It primarily targets lepidopteran pests by mimicking the action of the natural insect molting hormone, 20-hydroxyecdysone (20E). This agonistic action prematurely initiates the molting process, leading to a lethal, incomplete ecdysis. Its high target specificity and low toxicity to most non-target organisms, including mammals, birds, and beneficial insects, have established this compound as a valuable tool in integrated pest management (IPM) programs. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, toxicological profile, detailed experimental protocols for its evaluation, and mechanisms of insect resistance.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | N-tert-butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide | --INVALID-LINK-- |

| CAS Number | 112410-23-8 | --INVALID-LINK-- |

| Chemical Formula | C22H28N2O2 | --INVALID-LINK-- |

| Molar Mass | 352.47 g/mol | --INVALID-LINK-- |

| Melting Point | 191 °C | --INVALID-LINK-- |

| Water Solubility | 0.83 mg/L | --INVALID-LINK-- |

| Log Kow | 4.25 | --INVALID-LINK-- |

| Stability | Stable to light in pH 7 aqueous solution. Hydrolysis occurs under alkaline conditions. | --INVALID-LINK-- |

Mechanism of Action: Ecdysone Agonism

This compound's insecticidal activity stems from its ability to act as a potent agonist of the ecdysone receptor (EcR), a nuclear receptor that plays a pivotal role in regulating insect molting and development.[1]

The Ecdysone Signaling Pathway

In insects, the steroid hormone 20-hydroxyecdysone (20E) initiates the molting process by binding to the EcR.[2] The EcR forms a heterodimer with the ultraspiracle protein (USP), a homolog of the vertebrate retinoid X receptor (RXR).[3] This EcR/USP complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes.[3] This binding event triggers a transcriptional cascade, leading to the expression of genes responsible for the various stages of molting, including apolysis (the separation of the old cuticle), synthesis of a new cuticle, and ecdysis (the shedding of the old cuticle).[2]

This compound mimics the action of 20E by binding to the ligand-binding domain of the EcR, thereby activating the receptor complex. However, unlike the natural hormone which is periodically degraded, this compound is persistent, leading to a continuous and untimely activation of the ecdysone signaling pathway. This results in a premature and incomplete molt, ultimately causing the death of the insect larva.

Toxicological Profile

This compound exhibits high selectivity for lepidopteran larvae, with significantly lower toxicity to other insect orders and non-target organisms.

Acute Toxicity to Target Pests (Lepidoptera)

The following table summarizes the median lethal concentration (LC50) values of this compound for several key lepidopteran pest species.

| Species | Bioassay Method | LC50 | Reference |

| Anticarsia gemmatalis (Velvetbean caterpillar) | Diet Incorporation | 3.86 mg/mL | |

| Cydia pomonella (Codling moth) | Egg - Fruit Dip (before oviposition) | >100 ppm | |

| Spodoptera littoralis (Cotton leafworm) | Diet Incorporation (2nd instar) | Varies with analogue | |

| Plutella xylostella (Diamondback moth) | Leaf Dip | 0.18 mg/L (Susceptible strain) | |

| Hyposoter didymator (Parasitoid of Noctuids) | Diet Incorporation (in host) | 1.75 mg/L (L1 instar) |

Toxicity to Non-Target Organisms

This compound generally demonstrates low toxicity to non-target organisms.

| Organism | Species | Endpoint | Value | Reference |

| Aquatic Invertebrate | Daphnia magna | 48-h LC50 | 17.37 mg/L | |

| Aquatic Invertebrate | Aedes aegypti | 48-h LC50 | > solubility | |

| Soil Invertebrate | Dendrobaena octaedra (Earthworm) | 10-week exposure | No effect on survival, growth, or reproduction at 100x EEC | |

| Soil Invertebrate | Folsomia candida (Springtail) | 8-10 week exposure | No effect on population growth at 100x EEC | |

| Beneficial Insect | Chrysoperla carnea (Green lacewing) | Topical Application | Low toxicity to larvae | |

| Mammal | Rat | Acute Oral LD50 | >5000 mg/kg | |

| Bird | Bobwhite Quail | 8-day dietary LC50 | >5000 ppm |

Sublethal Effects

Exposure to sublethal concentrations of this compound can lead to various adverse effects on the development and reproduction of target insects. These effects include:

-

Reduced Fecundity: A significant decrease in the number of eggs laid by females.

-

Reduced Fertility: A lower percentage of hatched eggs.

-

Developmental Delays or Accelerations: Alterations in the duration of larval and pupal stages.

-

Morphological Deformities: Increased incidence of malformed pupae and adults.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy and mode of action of this compound.

Larval Diet Incorporation Bioassay

This method assesses the toxicity of this compound when ingested by insect larvae.

Materials:

-

This compound stock solution of known concentration (dissolved in a suitable solvent like acetone).

-

Artificial insect diet appropriate for the target species.

-

Multi-well bioassay trays (e.g., 128-well).

-

Blender or homogenizer.

-

Micropipettes.

-

Neonate or early instar larvae of the target insect species.

-

Incubator set to appropriate temperature, humidity, and photoperiod.

Procedure:

-

Diet Preparation: Prepare the artificial diet according to the standard procedure for the target insect. Allow the diet to cool to approximately 50-60°C before adding the insecticide to prevent degradation.

-

Incorporation of this compound: Serially dilute the this compound stock solution to obtain a range of desired test concentrations. Add a specific volume of each dilution to a known amount of the cooled liquid diet. A control diet should be prepared by adding the same volume of solvent only.

-

Homogenization: Thoroughly mix the diet and this compound solution using a blender or homogenizer to ensure uniform distribution.

-

Dispensing Diet: Dispense the treated and control diets into the wells of the bioassay trays (approximately 1-2 mL per well). Allow the diet to solidify at room temperature.

-

Infestation: Place one larva into each well using a fine paintbrush.

-

Sealing: Seal the trays with a perforated, self-adhesive cover to allow for air exchange while preventing larvae from escaping.

-

Incubation: Place the trays in an incubator under controlled environmental conditions.

-

Data Collection: Assess larval mortality at predetermined intervals (e.g., 24, 48, 72, 96, and 120 hours). Larvae that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: Correct for control mortality using Abbott's formula if necessary. Calculate LC50 values and their 95% confidence intervals using probit analysis.

Topical Application Bioassay

This method evaluates the contact toxicity of this compound.

Materials:

-

This compound stock solution.

-

Acetone or other suitable volatile solvent.

-

Microapplicator or micropipette capable of delivering precise small volumes (e.g., 0.2-1 µL).

-

Third or fourth instar larvae of the target insect.

-

Petri dishes.

-

CO2 for anesthetizing insects.

Procedure:

-

Preparation of Dosing Solutions: Prepare a series of this compound dilutions in acetone to achieve the desired doses.

-

Insect Anesthesia: Anesthetize the larvae using a brief exposure to CO2.

-

Application: Using a microapplicator, apply a small, precise volume (e.g., 0.5 µL) of the dosing solution to the dorsal thorax of each larva. A control group should be treated with acetone only.

-

Holding: Place the treated larvae individually in petri dishes containing a small piece of artificial diet.

-

Incubation: Maintain the petri dishes in an incubator under controlled conditions.

-

Data Collection: Record mortality at regular intervals.

-

Data Analysis: Calculate LD50 values (the dose required to kill 50% of the population) using probit analysis.

Ecdysone Receptor Binding Assay (Radioligand)

This in vitro assay measures the binding affinity of this compound to the ecdysone receptor.

Materials:

-

Source of ecdysone receptors (e.g., protein expressed in cell culture or extracted from insect tissues).

-

Radiolabeled ecdysteroid (e.g., [3H]ponasterone A).

-

Unlabeled this compound.

-

Incubation buffer.

-

Glass fiber filters.

-

Vacuum filtration manifold.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Reaction Setup: In microcentrifuge tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ecdysteroid, and varying concentrations of unlabeled this compound in the incubation buffer.

-

Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.

-

Filtration: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The receptors and any bound radioligand will be retained on the filter.

-

Washing: Quickly wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) from the IC50 value.

Insect Resistance to this compound

The development of resistance to this compound in some insect populations poses a challenge to its long-term efficacy. Two primary mechanisms of resistance have been identified:

-

Target-Site Insensitivity: Mutations in the ligand-binding domain of the ecdysone receptor can reduce the binding affinity of this compound, thereby decreasing its effectiveness.

-

Enhanced Metabolic Detoxification: Overexpression of detoxification enzymes, such as cytochrome P450 monooxygenases (P450s) and esterases, can lead to the rapid breakdown and excretion of this compound before it can reach its target site.

Conclusion

This compound remains a highly effective and selective insect growth regulator for the control of lepidopteran pests. Its unique mode of action as an ecdysone agonist provides a valuable alternative to conventional neurotoxic insecticides. Understanding its mechanism of action, toxicological profile, and the potential for resistance is crucial for its sustainable use in agricultural and forestry settings. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the properties of this compound and to develop effective resistance management strategies.

References

Tebufenozide's Role in Inducing Premature Molting: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebufenozide is a synthetic, non-steroidal insecticide that belongs to the bisacylhydrazine class of chemicals. It functions as a potent and selective insect growth regulator (IGR) by mimicking the action of the natural insect molting hormone, 20-hydroxyecdysone (20E).[1][2][3] Unlike natural ecdysteroids, this compound is not easily metabolized by insects, leading to a persistent signal that disrupts the normal molting process. This guide provides an in-depth technical overview of the molecular mechanisms, physiological effects, and experimental methodologies related to this compound's induction of premature and lethal molting in susceptible insect species, primarily targeting lepidopteran pests.[1][4]

Core Mechanism of Action: Ecdysone Agonism

The primary mode of action of this compound is its function as an ecdysone agonist. It binds with high affinity to the ecdysone receptor (EcR), a nuclear hormone receptor. The EcR forms a heterodimer with the ultraspiracle protein (USP), another nuclear receptor. In the absence of a ligand, the EcR/USP complex can act as a transcriptional repressor. Upon binding of an agonist like 20E or this compound, the receptor complex undergoes a conformational change, transforming it into a potent transcriptional activator. This activated complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes, initiating a cascade of gene expression that orchestrates the molting process.

However, the persistence of this compound leads to a continuous and untimely activation of this pathway. This results in the sustained expression of genes that are normally up-regulated during the initial stages of a molt, while simultaneously repressing genes that are required for the later stages, such as cuticle hardening and ecdysis (the shedding of the old cuticle). This disruption of the normal, precisely timed sequence of gene expression leads to a premature, incomplete, and ultimately lethal molt. Affected larvae cease feeding, undergo apolysis (the separation of the old cuticle), and may exhibit head capsule slippage, but are unable to complete the molt and eventually die.

Data Presentation: Quantitative Analysis of this compound's Effects

The following tables summarize key quantitative data related to the biological activity of this compound.

Table 1: Toxicity of this compound to Various Lepidopteran Species

| Insect Species | Larval Instar | Bioassay Method | LC50 / LD50 | Reference |

| Spodoptera exigua | 1st | Diet Incorporation | 0.377 - 32.7 µg/mL | |

| Spodoptera exigua | 3rd | Diet Incorporation | 4.37 - 715 µg/mL | |

| Spodoptera littoralis | 3rd | Topical Application | 0.33 µM/larva | |

| Choristoneura fumiferana | Pupae (≤ 4 days) | Topical Application | 1-3% ACI (Male) | |

| Choristoneura fumiferana | Pupae (≤ 4 days) | Topical Application | 2-3.5% ACI (Female) | |

| Cydia pomonella | Eggs | Fruit Dip | 4.5-fold lower than this compound for methoxyfenozide |

ACI: Active Commercial Ingredient

Table 2: Binding Affinity of this compound to the Ecdysone Receptor

| Insect Species | Receptor Source | Assay Type | IC50 / Ki | Reference |

| Chironomus suppressalis | Cell-free integument preparation | Competitive Binding | IC50 = 0.85 nM | |

| Ostrinia furnacalis | Recombinant OfChtI | Inhibition Assay | IC50 = 45.77 µM (for Chitinase I) |

Experimental Protocols

Insect Bioassay: Diet Incorporation Method

This protocol is designed to assess the toxicity of this compound when ingested by insect larvae.

a. Materials:

-

This compound stock solution (in a suitable solvent like acetone or DMSO)

-

Artificial insect diet

-

Rearing containers (e.g., petri dishes, multi-well plates)

-

Test insect larvae (e.g., 2nd or 3rd instar)

-

Solvent for control group

b. Procedure:

-

Prepare a series of dilutions of the this compound stock solution.

-

Incorporate a known volume of each this compound dilution into the molten artificial diet and mix thoroughly. A control diet should be prepared with the solvent alone.

-

Dispense the treated and control diets into the rearing containers and allow them to solidify.

-

Introduce one larva into each container. A sufficient number of replicates should be used for each concentration and the control.

-

Maintain the larvae under controlled environmental conditions (temperature, humidity, photoperiod).

-

Assess mortality at regular intervals (e.g., 24, 48, 72, and 96 hours). The criteria for mortality should be clearly defined (e.g., inability to move when prodded).

-

Record the number of dead larvae for each concentration and the control.

-

Analyze the data using probit analysis to determine the LC50 (lethal concentration for 50% of the population) and its confidence intervals.

Ecdysone Receptor Competitive Binding Assay

This protocol measures the ability of this compound to compete with a radiolabeled ecdysone analog for binding to the ecdysone receptor.

a. Materials:

-

Source of ecdysone receptors (e.g., insect cell line expressing EcR/USP, or tissue homogenates from target insects)

-

Radiolabeled ecdysone analog (e.g., [³H]ponasterone A)

-

This compound solutions of varying concentrations

-

Incubation buffer

-

Glass fiber filters

-

Scintillation fluid and counter

-

Filtration apparatus

b. Procedure:

-

Prepare the receptor solution from the chosen source.

-

In a series of tubes, add the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound (the competitor).

-

Include control tubes for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled ecdysone).

-

Incubate the tubes to allow the binding to reach equilibrium.

-

Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand.

-

Wash the filters with cold buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 value.

Gene Expression Analysis via RT-qPCR

This protocol quantifies the changes in the expression of ecdysone-responsive genes following this compound treatment.

a. Materials:

-

Insect larvae treated with this compound and control larvae

-

RNA extraction kit

-

Reverse transcriptase for cDNA synthesis

-

qPCR instrument

-

Primers for target genes (e.g., CHR3, E74, HR3) and a reference gene (e.g., actin, GAPDH)

-

SYBR Green or other fluorescent qPCR master mix

b. Procedure:

-

Expose insect larvae to a sublethal concentration of this compound for a specific duration.

-

Collect treated and control larvae and immediately extract total RNA using a suitable kit.

-

Assess the quality and quantity of the extracted RNA.

-

Synthesize first-strand cDNA from the RNA using reverse transcriptase.

-

Set up the qPCR reactions containing cDNA, forward and reverse primers for the target and reference genes, and the qPCR master mix.

-

Run the qPCR program with appropriate cycling conditions.

-

Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in the expression of the target genes in the this compound-treated samples compared to the controls.

Mandatory Visualization

Caption: this compound's molecular mechanism of action.

Caption: A typical experimental workflow for studying this compound.

References

- 1. Multiple effects of this compound on the survival and performance of the spruce budworm (Lepidoptera: Tortricidae) | The Canadian Entomologist | Cambridge Core [cambridge.org]

- 2. Mode of action of the ecdysone agonist this compound (RH-5992), and an exclusion mechanism to explain resistance to it - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4.22 this compound (196) (T,R)* [fao.org]

- 4. A new binding mode for ecdysteroid analog this compound as a multitargeted IGR with chitinase [agris.fao.org]

Tebufenozide: A Technical Guide to its Environmental Fate and Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebufenozide is a diacylhydrazine insecticide that acts as an insect growth regulator, specifically targeting lepidopteran pests. Its mode of action involves mimicking the insect molting hormone, 20-hydroxyecdysone, leading to a premature and lethal molt. This technical guide provides an in-depth overview of the environmental fate and degradation of this compound, compiling key data on its persistence and breakdown in various environmental compartments. The information is presented to aid researchers, scientists, and professionals in understanding its environmental behavior.

Data Presentation: Quantitative Degradation Data

The following tables summarize the quantitative data on the degradation of this compound in soil and aquatic environments under various conditions.

Table 1: Aerobic and Anaerobic Degradation of this compound in Soil

| Soil Type | Condition | Half-life (DT₅₀) (days) | Reference |

| Loam (California) | Aerobic | 105 | [1] |

| Sandy Loam (New Jersey) | Aerobic | 704 | [1] |

| Low Organic Sand (Germany) | Aerobic | 27.8 - 31.5 | [1] |

| High Organic Sand (Germany) | Aerobic | 27.8 - 31.5 | [1] |

| Sandy Loam (Germany) | Aerobic | 27.8 - 31.5 | [1] |

| Loamy Sand (Germany) | Aerobic | 27.8 - 31.5 | |

| Loam (High Organic Matter, Japan) | Field | 6 | |

| Loam (Low Organic Matter, Japan) | Field | 19 | |

| Silt Loam Hydrosoil | Anaerobic | 179 |

Table 2: Degradation of this compound in Aquatic Systems

| System | Condition | Half-life (DT₅₀) | Reference |

| Aerobic Water/Sediment | Aerobic | 99 - 101 days | |

| Anaerobic Water/Sediment | Anaerobic | 179 days | |

| Sterile Aqueous Buffer (pH 5, 25°C) | Hydrolysis | Stable | |

| Sterile Aqueous Buffer (pH 7, 25°C) | Hydrolysis | Stable | |

| Sterile Aqueous Buffer (pH 9, 25°C) | Hydrolysis | Stable | |

| Natural Pond Water (Xenon lamp, 25°C) | Photolysis | 67 days |

Experimental Protocols

Detailed methodologies for key experiments are outlined below, based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Aerobic and Anaerobic Soil Degradation (based on OECD Guideline 307)

This study aims to determine the rate and pathway of this compound degradation in soil under both aerobic and anaerobic conditions.

1. Test System:

-

Soil: At least four different soil types are recommended for aerobic studies, and one for anaerobic studies, representing a range of organic carbon content, pH, and texture. Soil is sieved (e.g., 2 mm mesh) and pre-incubated to stabilize microbial activity.

-

Test Substance: ¹⁴C-labeled this compound is used to trace the parent compound and its metabolites. A stock solution is prepared in a suitable solvent.

-

Application: The test substance is applied to the soil samples at a concentration relevant to its agricultural use. The solvent is allowed to evaporate.

-

Incubation:

-

Aerobic: Soil moisture is adjusted to 40-60% of maximum water holding capacity. The samples are incubated in the dark at a constant temperature (e.g., 20 ± 2°C) in flow-through systems that allow for the trapping of CO₂ and other volatile organics.

-

Anaerobic: After an initial aerobic phase to allow for the establishment of microbial activity, the soil is flooded with deoxygenated water and purged with an inert gas (e.g., nitrogen) to create anaerobic conditions. Incubation proceeds in the dark at a constant temperature.

-

2. Sampling and Analysis:

-

Duplicate soil samples are taken at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Soil samples are extracted with an appropriate solvent mixture (e.g., acetonitrile/water).

-

The extracts are analyzed using High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify this compound and its degradation products.

-

The identity of major metabolites is confirmed using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Trapped volatiles (e.g., ¹⁴CO₂) are quantified by liquid scintillation counting.

-

Non-extractable residues are determined by combusting the soil samples.

3. Data Analysis:

-

The dissipation half-life (DT₅₀) of this compound and the formation and decline of major metabolites are calculated using appropriate kinetic models.

Hydrolysis as a Function of pH (based on OECD Guideline 111)

This study evaluates the abiotic degradation of this compound in water at different pH levels.

1. Test System:

-

Water: Sterile, buffered aqueous solutions are prepared at pH 4, 7, and 9.

-

Test Substance: this compound is added to the buffer solutions at a concentration not exceeding half of its water solubility.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25 ± 1°C) for a defined period (e.g., 30 days).

2. Sampling and Analysis:

-

Aliquots of the solutions are taken at various time intervals (e.g., 0, 3, 7, 14, 21, and 30 days).

-

Samples are analyzed by HPLC to determine the concentration of the parent compound.

3. Data Analysis:

-

The rate of hydrolysis is determined, and if significant degradation occurs, the half-life is calculated. For this compound, it has been found to be stable to hydrolysis under these conditions.

Aqueous Photolysis (based on OECD Guideline 316)

This study assesses the degradation of this compound in water when exposed to light.

1. Test System:

-

Water: A sterile, buffered aqueous solution or natural pond water is used.

-

Test Substance: ¹⁴C-labeled this compound is added to the water.

-

Light Source: A light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters) is used. Dark controls are run in parallel.

-

Incubation: Samples are irradiated at a constant temperature (e.g., 25 ± 1°C) with a defined light/dark cycle (e.g., 12 hours/12 hours). Volatile traps are included in the system.

2. Sampling and Analysis:

-

Aqueous samples are collected at various time intervals.

-

Samples are extracted and analyzed by HPLC with radiometric detection to quantify this compound and its photoproducts.

-

Major photoproducts are identified using LC-MS/MS.

3. Data Analysis:

-

The photodegradation half-life is calculated.

Signaling Pathways and Experimental Workflows

Degradation Pathway of this compound in Soil

The primary degradation pathway of this compound in soil involves the oxidation of the ethyl group on the A-ring of the molecule. This leads to the formation of a ketone and subsequently carboxylic acids, with eventual mineralization to carbon dioxide.

Caption: Proposed degradation pathway of this compound in soil.

Experimental Workflow for Soil Degradation Study

The following diagram illustrates the typical workflow for conducting a soil degradation study of this compound.

Caption: General workflow for a this compound soil degradation study.

Logical Relationship of Environmental Fate Processes

The environmental fate of this compound is governed by several interconnected processes that determine its persistence and distribution in different environmental compartments.

Caption: Interrelationship of key environmental fate processes for this compound.

References

Tebufenozide's Effects on Non-Target Organisms: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tebufenozide, a diacylhydrazine insecticide, is a selective insect growth regulator that acts as an ecdysone agonist. Its primary mode of action is the induction of a premature and lethal molt in the larvae of Lepidoptera (moths and butterflies).[1][2] This high degree of target specificity contributes to its relatively low impact on most non-target organisms at typical environmental concentrations.[3] This guide provides a comprehensive overview of the effects of this compound on a range of non-target organisms, including quantitative toxicity data, detailed experimental protocols, and visualizations of key biological and environmental pathways.

Mechanism of Action

This compound mimics the action of the insect molting hormone, 20-hydroxyecdysone. It binds to the ecdysone receptor, a nuclear hormone receptor, which then forms a heterodimer with the ultraspiracle protein (USP). This complex binds to ecdysone response elements on DNA, leading to the activation of genes that initiate the molting process. Unlike the natural hormone, this compound is not easily metabolized by the insect, resulting in a persistent signal that leads to a premature, incomplete, and ultimately lethal molt.

Quantitative Toxicity Data

The following tables summarize the acute and chronic toxicity of this compound to a range of non-target organisms.

Table 1: Acute Toxicity of this compound to Non-Target Aquatic Organisms

| Species | Common Name | Endpoint | Value (mg/L) | Reference |

| Oncorhynchus mykiss | Rainbow Trout | 96-h LC50 | 5.7 | |

| Lepomis macrochirus | Bluegill Sunfish | 96-h LC50 | 3.0 | |

| Daphnia magna | Water Flea | 48-h EC50 | 3.8 | |

| Daphnia magna | Water Flea | 48-h LC50 | 17.37 | |

| Artemia sp. | Brine Shrimp | 48-h LC50 | >100 | |

| Aedes taeniorhynchus | Salt Marsh Mosquito | 48-h LC50 | 0.15 | |

| Aedes aegypti | Yellow Fever Mosquito | 48-h LC50 | 0.38 | |

| Chironomus riparius | Midge | 28-d EC50 (emergence) | Not specified |

Table 2: Chronic Toxicity of this compound to Non-Target Aquatic Organisms

| Species | Common Name | Endpoint | Value (mg/L) | Reference |

| Pimephales promelas | Fathead Minnow | 21-d NOEC | 0.71 | |

| Daphnia magna | Water Flea | 21-d NOEC (reproduction) | Not specified |

Table 3: Toxicity of this compound to Non-Target Terrestrial Organisms

| Species | Common Name | Endpoint | Value | Reference |

| Colinus virginianus | Bobwhite Quail | 96-h LC50 | >2150 mg/kg | |

| Anas platyrhynchos | Mallard Duck | LC50 | >5000 mg/kg | |

| Apis mellifera | Honey Bee | Acute oral LD50 | >233.98 µ g/bee | |

| Apis mellifera | Honey Bee | Acute contact LD50 | Not specified | |

| Eisenia fetida/andrei | Earthworm | 28-d LC50 | >1000 mg/kg soil | |

| Dendrobaena octaedra | Earthworm | 10-week NOEC | 100x EEC | |

| Folsomia candida | Springtail | 8-10 week NOEC | 100x EEC | |

| Yuukianura szeptyckii | Springtail | 28-d EC50 (reproduction) | 95.5 mg/kg |

Sublethal Effects on Non-Target Organisms

Aquatic Invertebrates

Sublethal concentrations of this compound have been shown to affect the molting process in some aquatic crustaceans, although no premature molting was observed. In the copepod Eurytemora affinis, exposure to sublethal concentrations resulted in sex-specific molecular responses, with males showing higher sensitivity. Gene expression analysis revealed modulation of genes involved in cuticle metabolism, muscle contraction, neurotransmission, and gametogenesis, suggesting potential impacts on molting, locomotion, and reproduction.

Pollinators

The effects of this compound on bees are a subject of ongoing research. While some studies indicate it is safe for pollinators with no significant impact on mortality or foraging behavior even at high doses, other research suggests potential for sublethal effects. For instance, pre-treatment with this compound has been shown to lower the acquisition of a simple Pavlovian learning task in honey bees. However, when administered in sucrose solution during training, no such effects were observed.

Soil Organisms

Studies on the soil collembolan Yuukianura szeptyckii showed that while the LC50 could not be determined even at high concentrations (700 mg/kg), there were significant negative effects on hatching and molting rates at this concentration. Proteomic analysis at a no-observed-effect concentration for toxicity (43.8 mg/kg) revealed cryptic effects, including upregulation of proteins involved in apoptosis and downregulation of proteins related to glycolysis and energy production.

Environmental Fate and Persistence

This compound has low water solubility and a high affinity for organic matter, leading to its binding in the upper layers of soil. In a field study with sandy loam soil, 90% of this compound degraded within 100 days. The half-life in soil can vary depending on conditions, with reported values ranging from 6 to 704 days. In aquatic environments, the dissipation half-life (DT50) has been estimated to be between 32 and 35 days. This compound shows a moderate potential for bioaccumulation in aquatic organisms, with a bioconcentration factor (BCF) of 370. However, it is rapidly excreted by fish, with over 90% eliminated from bluegill sunfish within 15 days.

Experimental Protocols

The following sections outline standardized experimental protocols, based on OECD guidelines, that are commonly used to assess the toxicity of substances like this compound to non-target organisms.

Aquatic Toxicity Testing

A tiered approach is often used, starting with acute tests and progressing to chronic and more complex studies if necessary.

5.1.1 Fish Acute Toxicity Test (based on OECD Guideline 203)

-